molecular formula C21H19F3N4O3S B2454090 N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1105244-98-1

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide

Katalognummer B2454090
CAS-Nummer: 1105244-98-1
Molekulargewicht: 464.46
InChI-Schlüssel: BGXCXDWRBOTSGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide, commonly known as MPT0B390, is a small molecule compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the family of sulfonamides and has been found to exhibit anti-tumor activity in various cancer cell lines.

Wissenschaftliche Forschungsanwendungen

PI3K Inhibitors for Treatment of Diseases

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide is structurally related to broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitors. These compounds have been claimed for the treatment of idiopathic pulmonary fibrosis and cough. In vitro data support these utilities, and a dose-finding Phase I study has commenced for idiopathic pulmonary fibrosis treatment, highlighting the compound's potential in addressing pulmonary conditions (Norman, 2014).

Antioxidant and Enzyme Inhibition Profile

A series of novel benzenesulfonamides incorporating 1,3,5-triazine moieties have shown significant antioxidant properties and inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. The compounds displayed moderate DPPH radical scavenging and metal chelating activity, with some compounds showing over 90% inhibition against acetylcholinesterase, suggesting their potential in disease modulation and therapeutic applications (Lolak et al., 2020).

Anti-Breast Cancer Activity

One particular compound, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide, was synthesized and evaluated for its anti-breast cancer activity. The compound exhibited better anticancer activity against MCF7 cells than the standard drug, 4-hydroxytamoxifen, suggesting its potential as a potent anti-breast cancer agent. Molecular docking studies supported its effectiveness, indicating a promising avenue for further investigation in cancer treatment (Kumar et al., 2021).

Cognitive Enhancing Properties

SB-399885, a sulfonamide compound, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. It was found to significantly reverse age-dependent deficits in water maze spatial learning in aged rats and increase extracellular acetylcholine levels in the rat medial prefrontal cortex. This suggests its potential utility in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Development of Nonsteroidal Progesterone Receptor Antagonists

N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as a novel class of nonsteroidal progesterone receptor (PR) antagonists. These compounds are candidates for clinical treatment of multiple diseases, including uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders, showcasing the versatility of sulfonamide compounds in therapeutic development (Yamada et al., 2016).

Eigenschaften

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3S/c22-21(23,24)16-3-7-18(8-4-16)32(29,30)27-17-5-1-15(2-6-17)19-9-10-20(26-25-19)28-11-13-31-14-12-28/h1-10,27H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXCXDWRBOTSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.